molecular formula C16H25N5O2 B6786885 N-[2-(1-methylpyrazol-3-yl)ethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide

N-[2-(1-methylpyrazol-3-yl)ethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide

Cat. No.: B6786885
M. Wt: 319.40 g/mol
InChI Key: PYOQKAYBEJLWIZ-UHFFFAOYSA-N
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Description

N-[2-(1-methylpyrazol-3-yl)ethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and a carboxamide group

Properties

IUPAC Name

N-[2-(1-methylpyrazol-3-yl)ethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-19-10-6-14(18-19)4-7-17-16(23)21-11-5-13(12-21)15(22)20-8-2-3-9-20/h6,10,13H,2-5,7-9,11-12H2,1H3,(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOQKAYBEJLWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CCNC(=O)N2CCC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methylpyrazol-3-yl)ethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrrolidine intermediates. The pyrazole moiety can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions. The pyrrolidine ring is often constructed via cyclization reactions involving amines and aldehydes or ketones.

The final coupling step involves the reaction of the pyrazole intermediate with the pyrrolidine intermediate in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methylpyrazol-3-yl)ethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-[2-(1-methylpyrazol-3-yl)ethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-methylpyrazol-3-yl)ethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different biological activities.

    1-methylpyrazole: A simpler pyrazole compound with distinct chemical properties.

Uniqueness

N-[2-(1-methylpyrazol-3-yl)ethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide is unique due to its combination of a pyrazole and pyrrolidine moiety, which may confer specific biological activities and chemical reactivity not seen in simpler analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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